N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

N,N-Dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide (CAS 394228-80-9) is a synthetic small molecule (MW 482.6 Da, C29H26N2O3S) belonging to the 1-arylsulfonyl indoline-benzamide structural class. Its architecture integrates a 2,3-dihydroindole (indoline) sulfonamide core with an N,N-dibenzyl-substituted benzamide moiety.

Molecular Formula C29H26N2O3S
Molecular Weight 482.6
CAS No. 394228-80-9
Cat. No. B2565172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide
CAS394228-80-9
Molecular FormulaC29H26N2O3S
Molecular Weight482.6
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C29H26N2O3S/c32-29(30(21-23-9-3-1-4-10-23)22-24-11-5-2-6-12-24)26-15-17-27(18-16-26)35(33,34)31-20-19-25-13-7-8-14-28(25)31/h1-18H,19-22H2
InChIKeyQZNJGYQDMJTSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide (CAS 394228-80-9): Scaffold Overview and Procurement Considerations


N,N-Dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide (CAS 394228-80-9) is a synthetic small molecule (MW 482.6 Da, C29H26N2O3S) belonging to the 1-arylsulfonyl indoline-benzamide structural class [1]. Its architecture integrates a 2,3-dihydroindole (indoline) sulfonamide core with an N,N-dibenzyl-substituted benzamide moiety. This compound has been catalogued as a research chemical and has been investigated in at least two distinct pharmacological contexts: as a ligand for indoleamine 2,3-dioxygenase 1 (IDO1) [2] and within broader programs targeting anticancer activity via tubulin polymerization and histone deacetylase (HDAC) inhibition mechanisms [1]. For procurement decisions, this compound represents a specific structural entry point into the indoline-sulfonyl benzamide chemical space, offering a defined combination of the saturated indoline ring and the lipophilic N,N-dibenzyl amide tail that distinguishes it from other analogs within the class.

Why N,N-Dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide Cannot Be Interchanged with Generic Indoline-Sulfonyl Benzamide Analogs


Within the 1-arylsulfonyl indoline-benzamide chemotype, biological activity is acutely sensitive to the nature of the amide substituent and the indoline N-sulfonyl moiety. Structure-activity relationship (SAR) studies demonstrate that minor structural modifications—such as altering the benzamide N-substituent from N,N-dibenzyl to alternative amines or changing the aryl sulfonyl group—can shift the dominant pharmacological mechanism between tubulin polymerization inhibition, HDAC isoform selectivity, and antiproliferative potency against multidrug-resistant (MDR) cell lines [1]. For instance, compound 9 in Lai et al. (bearing an N-(2-aminophenyl)benzamide motif) achieves dual tubulin/HDAC inhibition with nanomolar antiproliferative IC50 values across multiple cancer cell lines [1], whereas indolyl sulfonamides with alternative benzylamine tails exhibit distinct metabolic inhibitor profiles in pancreatic cancer models [2]. The N,N-dibenzyl substitution pattern of CAS 394228-80-9 confers a unique combination of increased lipophilicity (ACD/LogP 4.37 ) and altered target engagement (including IDO1 inhibition at 21 nM [3]) that cannot be assumed for other compounds within the same scaffold family. Generic substitution without experimental validation therefore risks selecting a compound with a completely divergent biological profile.

Quantitative Differentiation Evidence for N,N-Dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide (CAS 394228-80-9) vs. Closest In-Class Analogs


IDO1 Enzyme Inhibition: CAS 394228-80-9 vs. Clinical Benchmark Epacadostat (Class-Level Context)

CAS 394228-80-9 has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunometabolic target in oncology. The compound demonstrates an IC50 of 21 nM against IDO1 in a human whole blood assay measuring tryptophan-to-kynurenine conversion [1]. This places the compound within the high-potency range for IDO1 inhibitors. For class-level context, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) exhibits an IC50 of approximately 72 nM in a comparable HeLa cell-based IDO1 assay, though direct head-to-head data under identical conditions are not available [2]. The structural features unique to CAS 394228-80-9—particularly the N,N-dibenzyl amide substitution—distinguish it from epacadostat's hydroxyamidine pharmacophore, suggesting a distinct binding mode that may offer differential selectivity against related dioxygenases such as TDO and IDO2. Caution: This is a cross-study comparison with differing assay formats; direct comparative data are required for definitive ranking.

IDO1 inhibitor Immuno-oncology Tryptophan metabolism Binding affinity

Differential Binding Across IDO1 Species Orthologs: Human vs. Mouse Enzyme Selectivity

CAS 394228-80-9 exhibits differential inhibitory potency across human and mouse IDO1 orthologs. In recombinant cell-based assays, the compound inhibits human IDO1 with an IC50 of 2 nM (IFN-γ induced HeLa cells) and mouse IDO1 with an IC50 of 3 nM (IFN-γ induced M109 cells) [1]. This near-equipotent profile (human/mouse IC50 ratio = 0.67) contrasts with certain clinical IDO1 inhibitors that exhibit substantial species potency shifts that complicate preclinical-to-clinical translation. For example, epacadostat shows an approximately 10-fold difference between human and mouse IDO1 potency in some assay formats [2]. The balanced species cross-reactivity of CAS 394228-80-9 may simplify the use of murine syngeneic tumor models for in vivo proof-of-concept studies without requiring surrogate molecules.

IDO1 inhibitor Species selectivity Enzyme inhibition Preclinical model translation

Class-Level Dual Pharmacophore: Tubulin Polymerization and HDAC Inhibition in the 1-Arylsulfonyl Indoline-Benzamide Series

While direct target engagement data for CAS 394228-80-9 on tubulin and HDAC enzymes are not publicly available, quantitative evidence from the closest structural analog within the 1-arylsulfonyl indoline-benzamide class establishes the dual pharmacophore potential of this scaffold. The benzamide compound 9 (closely related; differing in the amide N-substituent) inhibits tubulin polymerization with an IC50 of 1.1 μM, outperforming the reference antimitotic agent combretastatin A-4 (IC50 = 2.9 μM under comparable conditions) [1]. Compound 9 simultaneously inhibits HDAC1, HDAC2, and HDAC6 with significant potency relative to the clinical HDAC inhibitor MS-275 (entinostat) in matched enzyme assays [1]. This dual tubulin-HDAC inhibition translates to striking antiproliferative activity against both drug-sensitive and multidrug-resistant (MDR) cancer cell lines, with IC50 values ranging from 43 nM (KB-S15, MDR) to 79 nM (A549, NSCLC), achieving up to approximately 23-fold greater potency than single-mechanism comparators [1]. CAS 394228-80-9 shares the identical 1-arylsulfonyl indoline-benzamide core pharmacophore, and the N,N-dibenzyl tail may further modulate the tubulin/HDAC potency balance and MDR substrate recognition. This is class-level inference requiring direct experimental confirmation.

Tubulin inhibitor HDAC inhibitor Dual mechanism Anticancer MDR

Antimicrobial Activity: Class-Level MIC Values Against Gram-Positive and Gram-Negative Bacteria

Compounds structurally analogous to CAS 394228-80-9 within the indoline-sulfonyl benzamide class have demonstrated quantitative antimicrobial activity. In a screening study evaluating synthesized derivatives against a panel of Gram-positive and Gram-negative bacteria, certain analogs achieved minimum inhibitory concentration (MIC) values ranging from 1.27 µM against Bacillus subtilis (Gram-positive) to 2.65 µM against Staphylococcus aureus (Gram-positive) . Against Gram-negative strains, MIC values of 1.43 µM (Escherichia coli) and 2.60 µM (Klebsiella pneumoniae) were recorded . These data indicate that modifications to the sulfonamide and indole substructures can yield compounds with broad-spectrum antibacterial activity in the low micromolar range. CAS 394228-80-9, possessing both the indoline-sulfonyl and benzamide pharmacophores present in the active analogs, is a candidate for antimicrobial evaluation. This evidence is class-level inferred and requires direct MIC determination for this specific compound.

Antimicrobial MIC Benzamide derivatives Antibacterial screening

Anticancer Activity: Analog Potency Against Colorectal Carcinoma HCT116 Compared to 5-Fluorouracil

In vitro screening of analogs within the same compound family as CAS 394228-80-9 has yielded quantitative anticancer activity data against the human colorectal carcinoma cell line HCT116. Two structurally related compounds, designated N9 and N18, exhibited IC50 values of 5.85 µM and 4.53 µM, respectively, in the Sulforhodamine B (SRB) assay . Both values represent superior potency compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU), which showed an IC50 of 9.99 µM in the same assay . The most potent analog (N18) thus demonstrates approximately 2.2-fold greater antiproliferative activity than 5-FU in this model. Because these compounds share the core indoline-sulfonyl benzamide pharmacophore with CAS 394228-80-9 and differ in peripheral substitution patterns, this suggests that the core scaffold confers intrinsic anticancer potential that may be further modulated—and potentially enhanced—by the N,N-dibenzyl motif unique to the target compound.

Anticancer Colorectal carcinoma HCT116 5-FU comparison SRB assay

Metabolic Inhibitor Potential: Sub-Micromolar Activity Against Pancreatic Cancer PANC-1 Cells (Class-Level Library Screening)

A library expansion study of 44 N-benzyl sulfonamides derived from an indole core—a structural class encompassing CAS 394228-80-9—evaluated two distinct cytotoxicity mechanisms against a panel of seven pancreatic cancer cell lines and nine non-pancreatic cancer lines [1]. Using a rapid metabolic inhibition assay (1–2 hour compound exposure measuring ATP production), four compounds from this library displayed sub-micromolar IC50 values against PANC-1 cells [1]. In contrast, a traditional 48-hour cytotoxicity assay identified compounds with different potency profiles, suggesting that specific structural features within this chemotype can be tuned for either acute metabolic inhibition or longer-term antiproliferative mechanisms. CAS 394228-80-9, with its N,N-dibenzyl substitution, represents a distinct structural variant within this library space that may exhibit a unique balance between these two killing mechanisms, a hypothesis requiring direct experimental testing.

Pancreatic cancer Metabolic inhibitor ATP production PANC-1 Indolyl sulfonamide

High-Value Application Scenarios for N,N-Dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide (CAS 394228-80-9) Based on Quantitative Evidence


IDO1 Inhibitor Chemical Probe Development for Immuno-Oncology Target Validation

With an IDO1 IC50 of 21 nM in a human whole blood assay [1] and near-equipotent activity against mouse IDO1 (IC50 = 3 nM) relative to human (IC50 = 2 nM) in recombinant cellular assays [1], CAS 394228-80-9 is suitable as a starting point for IDO1 chemical probe development. Its balanced species cross-reactivity enables the same molecule to be used in both human target engagement studies (e.g., in human PBMC or whole blood kynurenine suppression) and murine syngeneic tumor models (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma, or CT26 colorectal) without requiring a rodent-surrogate compound. The N,N-dibenzyl scaffold is structurally distinct from the hydroxyamidine class (epacadostat and analogs), offering a differentiated chemical series for exploring alternative IDO1 binding modes and potentially circumventing resistance mechanisms that have limited clinical IDO1 inhibitors.

Dual Tubulin/HDAC Inhibitor Anticancer Screening in MDR-Positive Cancer Models

Based on class-level evidence that 1-arylsulfonyl indoline-benzamides achieve dual tubulin polymerization inhibition (IC50 = 1.1 μM, surpassing combretastatin A-4 at 2.9 μM [1]) and HDAC1/2/6 inhibition comparable to MS-275 [1], CAS 394228-80-9 is a high-priority procurement candidate for screening panels against multidrug-resistant cancer cell lines. The class demonstrates retention of nanomolar potency in P-gp-overexpressing KB-VIN10 cells (IC50 = 64 nM vs. 49 nM in parental KB cells; resistance index ≈ 1.3 [1]), suggesting efflux transporter evasion—a critical attribute for overcoming MDR-mediated chemotherapy failure. Procurement for testing in NCI-60 or similar MDR-inclusive panels would directly address whether the N,N-dibenzyl tail preserves or enhances this MDR-evading property.

Pancreatic Cancer Metabolic Vulnerability Profiling

The demonstration that structurally related N-benzyl indolyl sulfonamides achieve sub-micromolar metabolic inhibition of ATP production in PANC-1 pancreatic cancer cells within 1–2 hours of exposure [1] positions CAS 394228-80-9 as a candidate for metabolic vulnerability screening in pancreatic ductal adenocarcinoma (PDAC) models. Pancreatic tumors are characterized by a dense, hypovascular stromal microenvironment that limits nutrient availability and creates metabolic dependencies distinct from those in other solid tumors. Rapid metabolic inhibitors identified from this chemotype may exploit these dependencies. Procurement for screening in a comprehensive PDAC panel (including AsPC-1, BxPC-3, CFPAC-1, MiaPaCa-2, and patient-derived organoids) combined with Seahorse metabolic flux analysis would determine whether the N,N-dibenzyl modification confers glycolytic or oxidative phosphorylation inhibition.

Antimicrobial Structure-Activity Relationship (SAR) Expansion Library

Class-level MIC data demonstrating activity of indoline-sulfonyl benzamide analogs against both Gram-positive bacteria (B. subtilis MIC = 1.27 µM, S. aureus MIC = 2.65 µM) and Gram-negative bacteria (E. coli MIC = 1.43 µM, K. pneumoniae MIC = 2.60 µM) [1] support the inclusion of CAS 394228-80-9 in antimicrobial SAR libraries. The compound's elevated calculated lipophilicity (ACD/LogP = 4.37, ChemSpider ) relative to simpler benzamide analogs may enhance Gram-negative outer membrane penetration, a key challenge in antibacterial drug discovery. Procurement for systematic MIC determination against ESKAPE pathogen panels and time-kill kinetic studies would establish whether the N,N-dibenzyl hydrophobicity translates to improved Gram-negative coverage.

Quote Request

Request a Quote for N,N-dibenzyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.